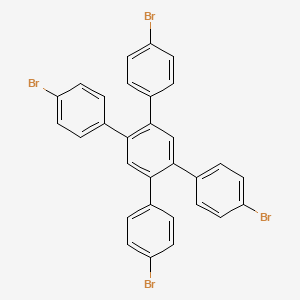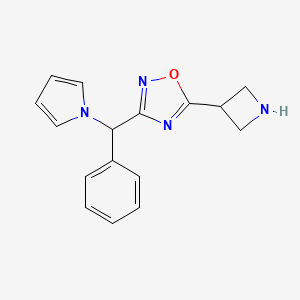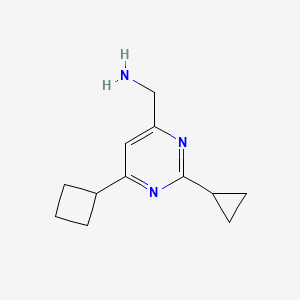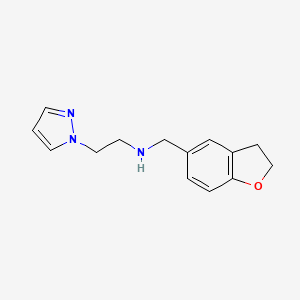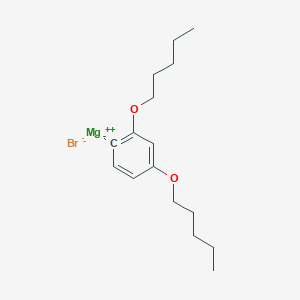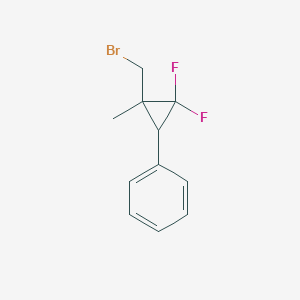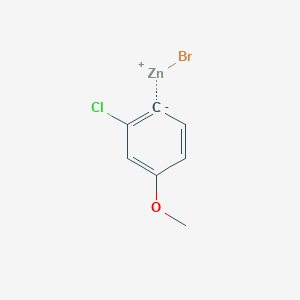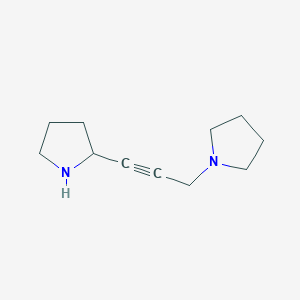
1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of novel biologically active compounds. Its unique structural properties allow for the exploration of different pharmacophore spaces and the design of compounds with target selectivity
Mecanismo De Acción
The mechanism of action of 1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(3-(Pyrrolidin-2-yl)prop-2-yn-1-yl)pyrrolidine can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall molecular architecture . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-(3-pyrrolidin-2-ylprop-2-ynyl)pyrrolidine |
InChI |
InChI=1S/C11H18N2/c1-2-9-13(8-1)10-4-6-11-5-3-7-12-11/h11-12H,1-3,5,7-10H2 |
Clave InChI |
UYTGFBPEOGYABZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC#CC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
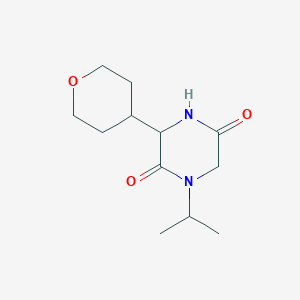
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
